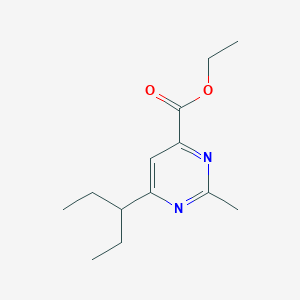

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate

Descripción general

Descripción

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine carboxylate family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group, a methyl group, and a pentan-3-yl substituent on the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid as the starting material.

Esterification Reaction: The carboxylic acid group is converted to an ethyl ester through esterification using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to optimize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted pyrimidines.

Aplicaciones Científicas De Investigación

Chemical Characteristics and Synthesis

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate belongs to the pyrimidine carboxylate family, characterized by a pyrimidine ring with an ethyl ester group. The synthesis of this compound typically involves the esterification of 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid using ethanol and a strong acid catalyst under reflux conditions. The purification process often includes recrystallization or column chromatography to achieve high purity levels.

Scientific Research Applications

1. Pharmaceutical Development:

- Drug Intermediates: this compound serves as an intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.

- Bioactivity Studies: Research has indicated that derivatives of pyrimidines exhibit significant biological activities, including anti-inflammatory and analgesic effects. This compound can be explored for its potential in developing new therapeutic agents .

2. Agrochemical Applications:

- Pesticide Formulations: Due to its chemical properties, this compound can be utilized in formulating agrochemicals, particularly pesticides that target specific pests while being environmentally friendly.

- Plant Growth Regulators: Pyrimidine derivatives are known to influence plant growth; thus, this compound may have applications in developing growth regulators that enhance crop yield and resilience.

3. Industrial Uses:

- Dyes and Pigments Production: The unique structure of this compound makes it suitable for synthesizing dyes and pigments used in textiles and coatings.

- Chemical Synthesis: It can be employed as a reagent in various organic synthesis reactions, including nucleophilic substitutions and oxidation processes.

Case Study 1: Pharmaceutical Applications

A study published in Pharmacological Reviews examined the role of pyrimidine derivatives in drug development, highlighting compounds similar to this compound that demonstrated promising anti-inflammatory effects. The research focused on optimizing these compounds for enhanced efficacy against specific targets such as COX enzymes .

Case Study 2: Agrochemical Innovations

Research conducted on the application of pyrimidine derivatives in agrochemicals showed that formulations containing this compound exhibited increased efficacy against common agricultural pests while maintaining low toxicity levels to beneficial insects. This study emphasized the compound's potential as a sustainable alternative in pest management strategies.

Mecanismo De Acción

The mechanism by which Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparación Con Compuestos Similares

Ethyl 2-methyl-6-(butan-2-yl)pyrimidine-4-carboxylate: Similar structure with a butan-2-yl substituent instead of pentan-3-yl.

Ethyl 2-methyl-6-(hexan-3-yl)pyrimidine-4-carboxylate: Similar structure with a hexan-3-yl substituent instead of pentan-3-yl.

Uniqueness: Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate is unique due to its specific pentan-3-yl substituent, which can influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Actividad Biológica

Ethyl 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its pharmacological properties, including its interactions with biological targets and its applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the pyrimidine carboxylate family. Its structure includes:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Ethyl Ester Group : Enhances lipophilicity and bioavailability.

- Pentan-3-yl Substituent : Influences chemical reactivity and biological activity.

The synthesis typically involves the esterification of 2-methyl-6-(pentan-3-yl)pyrimidine-4-carboxylic acid using ethanol and a strong acid catalyst under reflux conditions.

The biological activity of this compound is largely dependent on its ability to interact with specific biological targets, such as enzymes or receptors. The mechanisms can vary based on the biological system and the conditions under which the compound is applied. For instance, it may act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. Research indicates that similar compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, certain pyrimidine derivatives showed IC50 values ranging from 0.3 to 24 µM against cancer-related targets such as EGFR and VEGFR .

Enzyme Inhibition

The compound may also exhibit inhibitory activity against specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibitors of this enzyme have been shown to modulate levels of bioactive lipids, which can influence various physiological processes including pain and inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine scaffold can significantly affect potency and selectivity against biological targets. For instance, modifications at specific positions on the pyrimidine ring have been linked to enhanced inhibitory effects on target enzymes .

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that related pyrimidine compounds displayed potent antiproliferative effects in vitro, leading to significant apoptosis in cancer cell lines .

- Enzyme Interaction Studies : Research involving molecular docking has provided insights into how this compound interacts with target proteins, revealing potential binding modes that could be exploited for drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 287 g/mol |

| LogD (pH = 7.4) | 0.9 |

| IC50 (Cancer Targets) | 0.3 - 24 µM |

| Solubility (pH = 7.4) | Kinetic solubility: 191 µM |

Propiedades

IUPAC Name |

ethyl 2-methyl-6-pentan-3-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-10(6-2)11-8-12(13(16)17-7-3)15-9(4)14-11/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAJCXRIRWSZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=NC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.